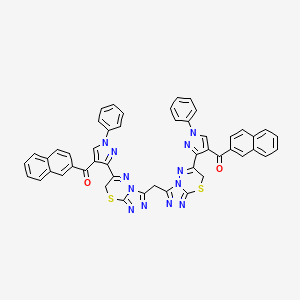

ATTECs Degrader 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ATTECs Degrader 1, also known as Compound MT1, is a specialized molecule designed to enhance the degradation of damaged mitochondria by autophagosomes. This compound can bind to both the outer mitochondrial membrane protein (translocator protein) and the autophagosome protein microtubule-associated protein 1A/1B light chain 3. By facilitating the targeted clearance of mitochondria, this compound holds potential therapeutic effects, particularly in the context of neurological diseases .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ATTECs Degrader 1 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves organic synthesis techniques such as condensation reactions, protection-deprotection strategies, and purification steps to achieve the desired purity and yield .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis protocols to accommodate larger batch sizes. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure consistency and quality in the final product. The compound is typically stored as a solid at -20°C for long-term stability .

化学反应分析

Types of Reactions: ATTECs Degrader 1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main function is to bind to specific proteins, facilitating their degradation through autophagic pathways .

Common Reagents and Conditions: The compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL. This solvent is commonly used in cell-based assays to study the compound’s biological activity. The binding interactions typically occur under physiological conditions, such as those found in cellular environments .

Major Products Formed: The primary outcome of this compound’s activity is the enhanced degradation of damaged mitochondria. This process results in the clearance of dysfunctional mitochondria, which can have therapeutic benefits in various disease contexts .

科学研究应用

ATTECs Degrader 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a tool for studying autophagy and mitochondrial dynamics. In biology, it is used to investigate cellular processes related to mitochondrial quality control. In medicine, this compound holds potential for developing therapies for diseases characterized by mitochondrial dysfunction, such as neurodegenerative disorders. Additionally, in the industrial sector, it can be utilized in drug discovery and development processes .

作用机制

ATTECs Degrader 1 exerts its effects by binding to the outer mitochondrial membrane protein translocator protein and the autophagosome protein microtubule-associated protein 1A/1B light chain 3. This binding enhances the degradation of damaged mitochondria by autophagosomes, promoting mitochondrial quality control. The molecular targets involved in this process are crucial for maintaining cellular homeostasis and preventing the accumulation of dysfunctional mitochondria .

相似化合物的比较

Similar Compounds: ATTECs Degrader 1 is part of a broader class of autophagy-tethering compounds. Similar compounds include autophagy-targeting chimeras (AUTACs), lysosome-targeting chimeras (LYTACs), and molecular degraders engaging lysosomal pathways .

Uniqueness: What sets this compound apart from other similar compounds is its specific ability to target and enhance the degradation of damaged mitochondria. This targeted approach offers a unique therapeutic potential, particularly in diseases where mitochondrial dysfunction plays a critical role .

属性

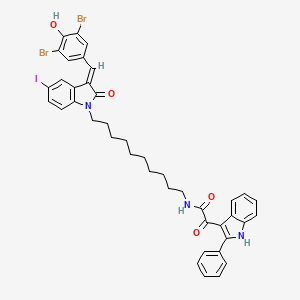

分子式 |

C41H38Br2IN3O4 |

|---|---|

分子量 |

923.5 g/mol |

IUPAC 名称 |

N-[10-[(3E)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-2-oxoindol-1-yl]decyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |

InChI |

InChI=1S/C41H38Br2IN3O4/c42-32-23-26(24-33(43)38(32)48)22-31-30-25-28(44)18-19-35(30)47(41(31)51)21-13-6-4-2-1-3-5-12-20-45-40(50)39(49)36-29-16-10-11-17-34(29)46-37(36)27-14-8-7-9-15-27/h7-11,14-19,22-25,46,48H,1-6,12-13,20-21H2,(H,45,50)/b31-22+ |

InChI 键 |

XBRFXEOGLXDSDY-DFKUXCBWSA-N |

手性 SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)NCCCCCCCCCCN4C5=C(C=C(C=C5)I)/C(=C\C6=CC(=C(C(=C6)Br)O)Br)/C4=O |

规范 SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)NCCCCCCCCCCN4C5=C(C=C(C=C5)I)C(=CC6=CC(=C(C(=C6)Br)O)Br)C4=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide](/img/structure/B12377266.png)

![5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12377277.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B12377321.png)

![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12377326.png)